molecular formula C19H19N3O3S2 B3003359 N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 325720-30-7

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3003359
CAS No.: 325720-30-7
M. Wt: 401.5
InChI Key: UFXRLOSUWBYDGS-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives have been researched for their potential anticancer activities. A study by Ravinaik et al. (2021) describes the synthesis of related compounds, which exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer.

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds structurally related to this compound have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in cancer therapy. Borzilleri et al. (2006) discovered compounds that exhibited significant inhibitory activity against VEGFR-2, showing efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Role in Supramolecular Gelation

Studies have explored the role of N-(thiazol-2-yl) benzamide derivatives in gelation behavior, with a focus on the influence of methyl functionality and non-covalent interactions. Yadav and Ballabh (2020) investigated how these compounds behave as supramolecular gelators, with some derivatives displaying stable gelation behavior in specific solvent mixtures (Yadav & Ballabh, 2020).

Antifungal Potential

Research has also been conducted on the antifungal potential of compounds similar to this compound. Narayana et al. (2004) synthesized compounds that were evaluated for their antifungal activity, suggesting potential use in treating fungal infections (Narayana et al., 2004).

Histamine 3 Receptor Antagonism

Derivatives of pyrrolidin-3-yl-N-methylbenzamides, structurally related to the compound , have been studied for their role as histamine 3 receptor antagonists, indicating potential therapeutic applications in this domain. Zhou et al. (2011) synthesized and evaluated a series of these compounds, identifying several with potent H(3) receptor binding affinity (Zhou et al., 2011).

Mechanism of Action

    Target of Action

    Many compounds that contain a benzothiazole ring structure are known to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-20-17-12-15(6-9-18(17)26-13)21-19(23)14-4-7-16(8-5-14)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRLOSUWBYDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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